[(5-Aminopentyl)oxy]cyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexyloxypentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h11H,1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYZYYRPCYNZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Aminopentyl Oxy Cyclohexane
Conventional Synthetic Routes
Conventional approaches to the synthesis of [(5-aminopentyl)oxy]cyclohexane would typically involve a two-stage process: the formation of the ether linkage followed by the installation of the amine functionality. This ensures a controlled and efficient construction of the molecule.
Multi-step Organic Synthesis Techniques
The synthesis of this compound is a clear example of a multi-step synthesis, where the final product is assembled through a sequence of reactions. This approach allows for the careful construction of the target molecule by forming key bonds in separate, controlled steps. A common strategy for a molecule of this nature is a convergent synthesis, where the two main fragments, the cyclohexanol (B46403) and the aminopentyl units, are prepared or modified separately before being joined. However, a linear approach, where the carbon skeleton is first established and then functional groups are modified, is also highly plausible and will be the focus of the proposed routes.
A proposed linear multi-step synthesis would begin with the formation of the ether bond, creating a precursor molecule that already contains the full carbon framework. The subsequent step would then focus on converting a terminal functional group on the pentyl chain into the desired primary amine. This methodical approach minimizes side reactions and allows for purification of intermediates at each stage, ensuring the final product's purity.
Specific Reaction Pathways for Ether Formation
The most direct and widely used method for forming the ether linkage in this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. masterorganicchemistry.comkhanacademy.org In this case, cyclohexanol would be deprotonated to form the cyclohexoxide nucleophile, which then attacks a suitable five-carbon electrophile.
A plausible electrophile for this reaction is a 1,5-dihalopentane, such as 1,5-dibromopentane (B145557). The reaction would proceed as follows:
Deprotonation of Cyclohexanol: Cyclohexanol is treated with a strong base, such as sodium hydride (NaH), to form the sodium cyclohexoxide salt. This is a crucial step as the alkoxide is a much stronger nucleophile than the alcohol. libretexts.org
Nucleophilic Attack: The resulting cyclohexoxide then reacts with 1,5-dibromopentane. The alkoxide will displace one of the bromide ions in an SN2 reaction to form (5-bromopentyloxy)cyclohexane. To favor mono-alkylation, an excess of the dihalide can be used.
The reaction conditions for this step are critical to maximize the yield of the desired ether and minimize side reactions like elimination or dialkylation.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Forms the alkoxide irreversibly. |
| Solvent | Aprotic polar solvent (e.g., DMF, THF) | Solvates the cation and promotes the SN2 reaction. byjus.com |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. byjus.com |
| Reactant Ratio | Excess 1,5-dibromopentane | Minimizes the formation of the dialkylated product. |
Specific Reaction Pathways for Amine Installation
With the ether, (5-bromopentyloxy)cyclohexane, successfully synthesized, the next stage is the conversion of the terminal bromo group into a primary amine. Direct amination with ammonia (B1221849) is often problematic as it can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. masterorganicchemistry.com Therefore, more controlled methods are generally preferred.
Gabriel Synthesis:
The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides. organic-chemistry.orgyoutube.com This method utilizes phthalimide (B116566) as an ammonia surrogate.
N-Alkylation of Phthalimide: The (5-bromopentyloxy)cyclohexane is reacted with potassium phthalimide. The phthalimide anion acts as a nucleophile and displaces the bromide to form N-[5-(cyclohexyloxy)pentyl]phthalimide.
Hydrolysis or Hydrazinolysis: The phthalimide group is then cleaved to release the primary amine. This is typically achieved by reaction with hydrazine (B178648) (Ing-Manske procedure) or by acidic or basic hydrolysis. youtube.com Hydrazinolysis is often preferred due to its milder conditions. youtube.com
Azide (B81097) Reduction:
An alternative and highly efficient method for installing the amine group is through the formation and subsequent reduction of an azide.
Azide Formation: The (5-bromopentyloxy)cyclohexane is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This SN2 reaction replaces the bromide with the azide group to form (5-azidopentyloxy)cyclohexane.
Azide Reduction: The resulting azide is then reduced to the primary amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a palladium or platinum catalyst can also be employed.
| Pathway | Step 1 Reagents | Step 2 Reagents | Key Advantages |
| Gabriel Synthesis | Potassium phthalimide, DMF | Hydrazine monohydrate, Ethanol | Avoids over-alkylation, clean formation of primary amines. organic-chemistry.org |
| Azide Reduction | Sodium azide, DMF | Lithium aluminum hydride, THF followed by H₂O workup | High yields, azide intermediate is not basic, avoiding elimination side reactions. |
Advanced Synthetic Approaches
While conventional methods are reliable, modern synthetic chemistry often seeks more efficient and environmentally benign routes.
Catalytic Methods in Synthesis
Phase-Transfer Catalysis for Etherification:
The Williamson ether synthesis can be made more efficient, especially on an industrial scale, by employing phase-transfer catalysis (PTC). Instead of using a strong base like NaH in an anhydrous solvent, the reaction can be carried out in a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene) with a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide).
The catalyst transports the hydroxide (B78521) ion into the organic phase to deprotonate the cyclohexanol, and then transports the cyclohexoxide anion to react with the 1,5-dihalopentane. This method avoids the need for expensive anhydrous solvents and hazardous reagents like NaH.
Catalytic Amination:
While the Gabriel synthesis and azide reduction are effective, direct catalytic amination of alkyl halides is an area of ongoing research. Transition metal catalysts, particularly those based on palladium or nickel, have been developed for the coupling of amines with aryl halides (Buchwald-Hartwig amination). byjus.com While less common for alkyl halides, research into similar catalytic systems for the direct amination of alkyl halides with ammonia or ammonia surrogates is an active field and could provide a more atom-economical route in the future.
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound would focus on several key areas:
Atom Economy: The azide reduction pathway generally has a better atom economy than the Gabriel synthesis, as the byproducts of the azide formation are simple salts, and the reduction step with H₂/catalyst would be highly atom-economical.
Use of Safer Solvents: Exploring the use of greener solvents for the etherification and amination steps. For example, using a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, in place of traditional THF or DMF.
Renewable Feedstocks: In a broader green chemistry context, sourcing the starting materials, cyclohexanol and a five-carbon chain, from renewable feedstocks would enhance the sustainability of the synthesis. For instance, cyclohexanol can be produced from the hydrogenation of phenol, which can be derived from lignin, a component of biomass.
By integrating these advanced and green principles, the synthesis of this compound can be designed to be not only efficient but also more environmentally responsible.
Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved process control, which can lead to higher yields and purity. mdpi.com
The proposed two-step synthesis of this compound is well-suited for adaptation to a flow chemistry setup.
Williamson Ether Synthesis in Flow : The initial etherification can be performed in a heated flow reactor. A solution of cyclohexanol and a base could be mixed with a stream of 1,5-dibromopentane before entering a heated reaction coil. The precise control over temperature and residence time in a flow reactor can minimize the formation of byproducts.
Amination in Flow : Both the Gabriel synthesis and the Staudinger reduction can be translated to flow processes. For the Staudinger route, the azidation step can be performed in one reactor module, followed by an in-line purification or separation, before the azide solution is mixed with the phosphine (B1218219) reagent in a second module for the reduction. Amination of halides using aqueous ammonia has also been successfully demonstrated in specialized tube-in-tube micro-flow reactors, which allow for the diffusion of ammonia gas into the reaction stream, providing a safer and more controlled alternative to using pressurized ammonia gas. rsc.org
The table below outlines a hypothetical flow process for the Staudinger route.
| Parameter | Step 2a: Azidation | Step 2b: Staudinger Reduction |
| Reactor Type | Packed-Bed Reactor (NaN₃) | Heated Coil Reactor |
| Reactant A | Solution of [(5-Bromopentyl)oxy]cyclohexane in DMSO | Solution of [(5-Azidopentyl)oxy]cyclohexane from Step 2a |
| Reactant B | - | Solution of Triphenylphosphine (B44618) in THF |
| Temperature | 80 °C | 60 °C |
| Residence Time | 15 minutes | 10 minutes |
| Post-Reaction | Liquid-liquid extraction to remove salts | Aqueous workup to hydrolyze iminophosphorane |
Yield Optimization and Purity Considerations
Optimizing yield and ensuring high purity are paramount in chemical synthesis. For each proposed step, specific factors must be carefully controlled.
For the Williamson Ether Synthesis:
Stoichiometry : A significant excess of 1,5-dibromopentane is crucial to maximize the formation of the desired mono-ether and suppress the formation of 1,5-bis(cyclohexyloxy)pentane.
Base and Solvent : The choice of a strong, non-nucleophilic base (e.g., NaH) and an appropriate anhydrous solvent (e.g., THF, DMF) is critical to ensure complete deprotonation of cyclohexanol without introducing competing reactions.
Purification : After the reaction, unreacted 1,5-dibromopentane must be removed. This is typically achieved via distillation under reduced pressure, followed by column chromatography of the residue to isolate the pure [(5-Bromopentyl)oxy]cyclohexane.
For the Amination Step:
Choice of Method : The Gabriel synthesis or Staudinger reduction are strongly preferred over direct amination to avoid the formation of secondary and tertiary amine impurities, which are often difficult to separate from the primary amine product due to similar physical properties. byjus.com
Reaction Conditions : In the Gabriel synthesis, ensuring complete reaction with phthalimide before proceeding to the hydrazinolysis step is key. In the Staudinger reduction, the reaction conditions are mild, but the complete removal of the triphenylphosphine oxide byproduct during workup is a primary purity consideration.
Final Purification : The final product, this compound, is a basic compound. Purification can be achieved by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the amine, transferring it to the aqueous phase as an ammonium salt. The aqueous layer is then separated, washed with an organic solvent to remove any neutral impurities (like phosphine oxide), and finally, the pH is raised with a base to regenerate the free amine, which can be extracted back into an organic solvent and isolated by evaporation.
The following table summarizes key considerations for yield and purity for the preferred synthetic routes.
| Synthetic Step | Method | Key Optimization Parameters | Common Impurities | Purification Strategy |
| Ether Formation | Williamson Synthesis | Excess 1,5-dibromopentane, anhydrous conditions | 1,5-bis(cyclohexyloxy)pentane, unreacted cyclohexanol | Distillation and Column Chromatography |
| Amine Formation | Gabriel Synthesis | Complete alkylation, efficient hydrazinolysis | Phthalhydrazide, unreacted starting material | Acid-base extraction, Column Chromatography |
| Amine Formation | Staudinger Reduction | Complete conversion of azide, complete hydrolysis | Triphenylphosphine oxide, unreacted azide | Acid-base extraction, Column Chromatography |
Chemical Reactivity and Functional Group Transformations of 5 Aminopentyl Oxy Cyclohexane
Reactivity of the Amine Functional Group
The primary amine group in [(5-Aminopentyl)oxy]cyclohexane is characterized by a lone pair of electrons on the nitrogen atom, which confers nucleophilic and basic properties to the molecule.
Nucleophilic Reactions of the Primary Amine
The primary amine function in this compound acts as a potent nucleophile. This reactivity stems from the available lone pair of electrons on the nitrogen atom, which can readily attack electron-deficient centers. The nucleophilicity of primary amines is generally greater than that of alcohols, a property that holds true for this molecule. The long pentyl chain can also influence its nucleophilic strength, with studies on other long-chain primary amines suggesting that increasing the carbon chain length can enhance nucleophilicity.
This nucleophilic character allows this compound to participate in a variety of substitution and addition reactions. For instance, it can react with alkyl halides, epoxides, and carbonyl compounds to form new carbon-nitrogen bonds. The general order of nucleophilicity for amines is primary > secondary > tertiary, primarily due to decreasing steric hindrance around the nitrogen atom.
Formation of Amides and Ureas
Amide Formation: this compound readily undergoes acylation reactions with carboxylic acid derivatives to form stable amide linkages. The most common methods involve the reaction with acyl chlorides or acid anhydrides. These reactions are typically rapid and exothermic, proceeding through a nucleophilic acyl substitution mechanism. The general reaction involves the attack of the amine's lone pair on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).
Alternatively, amides can be formed directly from carboxylic acids using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine.
Urea (B33335) Formation: The primary amine of this compound can react with isocyanates to form substituted ureas. This reaction is a nucleophilic addition where the amine nitrogen attacks the electrophilic carbon of the isocyanate group. The reaction is generally fast and proceeds without the need for a catalyst.
Another route to urea derivatives is through transamidation with urea itself. Heating this compound with urea can lead to the formation of the corresponding urea derivative with the evolution of ammonia (B1221849). This method is considered a greener alternative to the use of isocyanates. researchgate.net
| Reaction Type | Reactant | Product | General Conditions |
| Amide Formation | Acyl Chloride (R-COCl) | N-(5-(cyclohexyloxy)pentyl)amide | Aprotic solvent, often with a base to neutralize HCl |
| Amide Formation | Acid Anhydride ((RCO)₂O) | N-(5-(cyclohexyloxy)pentyl)amide | Heating may be required |
| Amide Formation | Carboxylic Acid (R-COOH) | N-(5-(cyclohexyloxy)pentyl)amide | Coupling agent (e.g., DCC, EDC) |
| Urea Formation | Isocyanate (R-NCO) | N-(5-(cyclohexyloxy)pentyl)urea | Aprotic solvent, room temperature |
| Urea Formation | Urea (NH₂CONH₂) | N-(5-(cyclohexyloxy)pentyl)urea | Heating |
Alkylation and Acylation Reactions
Alkylation: The primary amine of this compound can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction where the amine displaces a halide ion. However, the direct alkylation of primary amines can be challenging to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing protecting groups may be necessary. The use of bifunctional catalysts in the alkylation of amines with alcohols has also been explored as a more atom-economical approach. acs.org
Acylation: As discussed in the formation of amides, acylation of the primary amine is a straightforward and high-yielding reaction. The reaction with acyl chlorides or acid anhydrides leads to the formation of N-acylated products. This reaction is generally highly selective for the amine group over the ether oxygen due to the higher nucleophilicity of the nitrogen atom.
| Reaction | Reagent | Product(s) | Key Considerations |
| Alkylation | Alkyl Halide (R-X) | Secondary amine, Tertiary amine, Quaternary ammonium salt | Over-alkylation is common. Stoichiometry and reaction conditions are critical for selectivity. |
| Acylation | Acyl Chloride (R-COCl) | N-acylated amide | Generally a highly selective and efficient reaction. |
| Acylation | Acid Anhydride ((RCO)₂O) | N-acylated amide | May require heating but is a common and effective method. |
Oxidation and Reduction Potentials
The electrochemical properties of this compound are primarily associated with the amine functional group.
Oxidation Potential: Primary amines can be electrochemically oxidized. The oxidation potential is influenced by the structure of the amine. Generally, the oxidation of primary aliphatic amines occurs at a positive potential, leading to the formation of a cation radical. nih.govscispace.com This initial species can then undergo further reactions, such as deprotonation, to form a neutral radical. For long-chain primary amines, the oxidation potential can be influenced by the alkyl chain length and the solvent system. While specific data for this compound is not available, studies on other primary aliphatic amines suggest that the oxidation is an irreversible process under typical cyclic voltammetry conditions. The electrochemical oxidation of primary amines on certain electrode materials, such as NiOOH, has been investigated as a route to synthesize nitriles. acs.orgnih.gov
Reduction Potential: The primary amine group itself is not typically reducible under standard electrochemical conditions. The reduction of amines is not a common electrochemical process.
| Electrochemical Process | General Potential Range (vs. SCE) | Products/Intermediates | Notes |
| Oxidation of Primary Amine | Positive potentials | Cation radical, neutral radical, imine, nitrile | Highly dependent on electrode material and conditions. Specific value for the target compound is not documented. |
| Reduction of Primary Amine | Not typically reducible | - | The C-N bond is generally stable to electrochemical reduction. |
Reactivity of the Ether Linkage
The ether linkage in this compound is generally stable and unreactive under many conditions, which is a characteristic feature of ethers. However, it can undergo cleavage under specific, harsh conditions.
Cleavage Reactions
The cleavage of the ether bond in this compound typically requires treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgpressbooks.pub The reaction proceeds via a nucleophilic substitution mechanism.
The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms.
In the case of this compound, there are two possible sites for nucleophilic attack: the primary carbon of the pentyl chain and the secondary carbon of the cyclohexane (B81311) ring. The reaction mechanism will likely follow an S_N2 pathway. In an S_N2 reaction, the nucleophile attacks the less sterically hindered carbon atom. Therefore, the cleavage is expected to occur preferentially at the C-O bond of the pentyl group, leading to the formation of cyclohexanol (B46403) and 5-halo-1-pentanamine.
Cleavage at the cyclohexyl C-O bond would require an S_N2 attack at a secondary carbon, which is sterically more hindered and therefore less favorable. An S_N1 mechanism is unlikely as it would involve the formation of an unstable primary carbocation on the pentyl side or a secondary carbocation on the cyclohexyl side.
| Reagent | Predicted Products | Mechanism | Rationale |
| HBr (conc.) | Cyclohexanol and 1-bromo-5-pentanamine | S_N2 | Nucleophilic attack at the less sterically hindered primary carbon of the pentyl chain. |
| HI (conc.) | Cyclohexanol and 1-iodo-5-pentanamine | S_N2 | Similar to HBr, with iodide being a stronger nucleophile. |
Stability Under Various Conditions
The stability of this compound is subject to the chemical environment, particularly the presence of acids, bases, and oxidizing agents. Ethers are generally considered to be chemically inert, which is why they are often used as solvents for chemical reactions. noaa.govlibretexts.org However, under specific conditions, the ether linkage and the amino group can undergo degradation.
Acidic Conditions: Strong acids can lead to the cleavage of the ether bond. libretexts.orgfiveable.meopenstax.org The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atoms more susceptible to nucleophilic attack. youtube.com The cleavage can proceed through either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism, depending on the structure of the ether and the reaction conditions. wikipedia.org For this compound, which has a secondary alkyl group (cyclohexyl) and a primary alkyl group (pentyl) attached to the ether oxygen, the cleavage with a strong acid like HBr or HI would likely proceed via an S\textsubscript{N}2 mechanism. openstax.org In this case, the bromide or iodide ion would preferentially attack the less sterically hindered primary carbon of the pentyl chain, leading to the formation of cyclohexanol and 5-halo-1-aminopentane.
Basic Conditions: The molecule is generally stable in the presence of bases. The primary amine group, being basic itself, will not react with other bases. The ether linkage is also resistant to cleavage by bases under normal conditions. openstax.org
Oxidative Conditions: A notable reaction of ethers is their tendency to undergo autooxidation in the presence of air (oxygen) to form hydroperoxides and peroxides. noaa.govlibretexts.orgyoutube.com This process occurs via a free-radical mechanism and can be accelerated by light and heat. The resulting peroxides are unstable and can be explosive. noaa.gov The primary amine group can also be oxidized, potentially leading to nitroso or nitro compounds upon reaction with oxidizing agents. britannica.com
Thermal Stability: The melting and boiling points of similar compounds suggest that this compound is a liquid at room temperature with a relatively high boiling point due to its molecular weight and the potential for hydrogen bonding via the amine group. cymitquimica.comontosight.aichemsrc.comchemicalbook.com The cyclohexane ring itself is thermally stable.
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Stability | Likely Products of Degradation |
| Strong Acids (e.g., HBr, HI) | Unstable | Cyclohexanol, 5-bromo-1-aminopentane |
| Strong Bases (e.g., NaOH) | Stable | No reaction |
| Oxidizing Agents (e.g., O₂) | Unstable over time | Hydroperoxides, other oxidation products |
| Heat | Stable under normal heating | Decomposition at very high temperatures |
Reactivity of the Cyclohexyl Moiety
The cyclohexane ring in this compound is a saturated hydrocarbon and, as such, is generally unreactive towards many reagents. libretexts.org Its reactivity is largely confined to free-radical substitution reactions and is significantly influenced by its conformational properties.
Substitutions on the Cyclohexane Ring
Direct substitution on the cyclohexane ring of this compound is challenging due to the low reactivity of C-H bonds in alkanes. However, under conditions that generate free radicals, such as exposure to UV light in the presence of a halogen, substitution can occur. aip.orgresearchsolutions.com These reactions are typically not very selective and can lead to a mixture of products with the halogen atom at various positions on the cyclohexane ring.
The presence of the bulky [(5-aminopentyl)oxy] substituent would likely influence the regioselectivity of such a reaction, with substitution being more probable at positions further away from the substituent to minimize steric hindrance.
Conformational Analysis and its Influence on Reactivity
The cyclohexane ring exists predominantly in a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. pressbooks.pubyoutube.com In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. libretexts.org
For this compound, the [(5-aminopentyl)oxy] group is a relatively large substituent. Large substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize steric strain. libretexts.org This steric strain arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. masterorganicchemistry.com Therefore, the conformer with the [(5-aminopentyl)oxy] group in the equatorial position will be significantly more stable and thus more populated at equilibrium.
The reactivity of the cyclohexane ring can be influenced by the conformation. For instance, in an E2 elimination reaction (which is not applicable here but serves as a good example of conformational influence), the leaving group and the adjacent proton must be in a trans-diaxial arrangement. While direct substitution on the ring is not facile, any reaction that does occur would be influenced by the accessibility of the C-H bonds, with equatorial hydrogens generally being more accessible to external reagents than the more sterically hindered axial hydrogens.
Table 2: Conformational Preferences in this compound
| Conformer | Substituent Position | Relative Stability | Key Interactions |
| A | Equatorial | More Stable | Minimized steric strain |
| B | Axial | Less Stable | 1,3-Diaxial interactions |
Interactions Between Functional Groups within this compound
The primary amine and the ether functional groups in this compound are separated by a flexible five-carbon chain. This separation allows for the possibility of intramolecular interactions, which can influence the molecule's conformation and reactivity.
One potential intramolecular interaction is hydrogen bonding. The hydrogen atoms of the primary amine group can act as hydrogen bond donors, while the oxygen atom of the ether can act as a hydrogen bond acceptor. mdpi.comnih.gov Depending on the conformation of the pentyl chain, it is possible for an intramolecular hydrogen bond to form, creating a cyclic-like structure. This type of interaction would stabilize certain conformations and could potentially influence the basicity of the amine and the nucleophilicity of the ether oxygen.
The presence of the basic amino group can also influence reactions at the ether linkage. For example, under acidic conditions, the amine group will be protonated to form an ammonium salt. britannica.com This would introduce a positive charge into the molecule, which could electronically influence the subsequent protonation and cleavage of the ether bond.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, and their interactions, the connectivity and spatial arrangement of atoms within [(5-Aminopentyl)oxy]cyclohexane can be meticulously mapped.
The proton NMR (¹H NMR) spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the cyclohexane (B81311) ring and the aminopentyl chain.
At room temperature, the rapid chair-to-chair interconversion of the cyclohexane ring often results in averaged signals for the axial and equatorial protons, leading to a broad multiplet. youtube.comcolumbia.edu The protons on the carbon bearing the ether oxygen (CH-O) would appear at a characteristic downfield shift due to the oxygen's electron-withdrawing effect. The protons of the aminopentyl chain would exhibit specific multiplicities based on their neighboring protons. The methylene (B1212753) group adjacent to the oxygen (O-CH₂) would be shifted downfield, while the methylene group adjacent to the amine (CH₂-N) would also show a downfield shift, though typically less pronounced than the ether-linked group. The amino protons (-NH₂) themselves often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclohexyl-H (broad) | 1.10-1.90 | m | 10H |
| Cyclohexyl-CH-O | 3.20-3.40 | m | 1H |
| O-CH₂-(CH₂)₃-CH₂-NH₂ | 3.35-3.50 | t | 2H |
| O-CH₂-CH₂-(CH₂)₂-CH₂-NH₂ | 1.50-1.65 | m | 2H |
| (CH₂)₂-CH₂-CH₂-NH₂ | 1.35-1.50 | m | 2H |
| O-(CH₂)₃-CH₂-CH₂-NH₂ | 1.25-1.40 | m | 2H |
| (CH₂)₄-CH₂-NH₂ | 2.60-2.80 | t | 2H |
| NH₂ | 1.50-3.00 | br s | 2H |
Note: Predicted data is based on general principles and data for similar functional groups. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. In this compound, distinct signals are anticipated for each carbon atom in the aminopentyl chain and the cyclohexane ring. The symmetry of the cyclohexane ring may result in fewer than six signals if the substitution does not sufficiently break the equivalence of all carbons.
The carbon atom of the cyclohexane ring bonded to the oxygen (C-O) will be significantly deshielded and appear at a lower field. Similarly, the carbon of the pentyl chain attached to the ether oxygen (O-CH₂) and the carbon adjacent to the amino group (CH₂-N) will be shifted downfield compared to the other aliphatic carbons in the chain.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Cyclohexyl-C-O | 75-80 |
| Cyclohexyl-C (adjacent to C-O) | 30-35 |
| Cyclohexyl-C (other) | 20-30 |
| O-CH₂-(CH₂)₄-NH₂ | 68-72 |
| O-CH₂-CH₂-(CH₂)₃-NH₂ | 28-32 |
| O-(CH₂)₂-CH₂-(CH₂)₂-NH₂ | 25-29 |
| O-(CH₂)₃-CH₂-CH₂-NH₂ | 30-35 |
| O-(CH₂)₄-CH₂-NH₂ | 40-45 |
Note: Predicted data is based on general principles and data for similar functional groups. Actual experimental values may vary. jove.compressbooks.pub
Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the pentyl chain, allowing for a sequential walk along the chain. It would also reveal the coupling network within the cyclohexane ring. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. columbia.edu Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton signal to the carbon signal. This technique is invaluable for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edulibretexts.org This is crucial for connecting different spin systems. For instance, HMBC would show a correlation between the protons of the O-CH₂ group of the pentyl chain and the C-O carbon of the cyclohexane ring, confirming the ether linkage. It would also help in assigning quaternary carbons, although none are present in this molecule. libretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₁H₂₃NO.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways for ethers and amines would be expected. libretexts.org
Alpha-Cleavage of the Amine: A common fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. jove.comlibretexts.org This would result in the formation of a stable iminium ion. For this compound, this would likely lead to a prominent fragment at m/z 30, corresponding to [CH₂=NH₂]⁺. whitman.edu
Cleavage of the Ether Bond: Ethers can undergo cleavage of the C-O bond or the C-C bond alpha to the oxygen. miamioh.edu Cleavage of the C-O bond could lead to the formation of a cyclohexyl cation or a 5-aminopentyl cation. Alpha-cleavage next to the ether oxygen could result in the loss of an alkyl radical from the pentyl chain or fragmentation within the cyclohexane ring. nih.gov
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure | Fragmentation Pathway |
| 185 | [M]⁺ | Molecular Ion |
| 184 | [M-H]⁺ | Loss of a hydrogen atom |
| 100 | [C₅H₁₀NH₂]⁺ | Cleavage of the C-O ether bond |
| 99 | [C₆H₁₁O]⁺ | Cleavage of the C-O ether bond |
| 83 | [C₆H₁₁]⁺ | Loss of the aminopentoxy group |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage of the amine |
Note: Predicted fragmentation is based on general principles for ethers and amines. The relative intensities of the peaks would depend on the stability of the resulting ions and radicals.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing information about vibrational modes that induce a change in molecular polarizability.
For this compound, the combination of these techniques allows for the unambiguous identification of its key structural features. The primary amine (–NH₂) group, the ether (C–O–C) linkage, and the saturated aliphatic C–H bonds of the pentyl chain and cyclohexane ring each produce characteristic signals.
The IR spectrum is particularly sensitive to polar bonds and will show strong absorptions for the N-H and C-O stretching vibrations. The N-H stretching of the primary amine typically appears as a doublet in the range of 3300-3500 cm⁻¹. The C-O-C stretching of the ether group is expected to produce a strong, characteristic band around 1100 cm⁻¹. The aliphatic C-H stretching vibrations from the pentyl and cyclohexyl groups will result in strong absorptions just below 3000 cm⁻¹.
Raman spectroscopy complements the IR data, often providing stronger signals for non-polar, symmetric bonds. The C-C bond vibrations within the cyclohexane ring and the pentyl chain are more prominent in the Raman spectrum. The symmetric C-O-C stretch may also be observed.
Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch | 3400-3300 (doublet) | 3400-3300 | Medium-Strong (IR), Weak (Raman) |
| N-H Bend (Scissoring) | 1650-1580 | 1650-1580 | Medium-Strong (IR), Weak (Raman) | |
| Ether (C-O-C) | Asymmetric C-O-C Stretch | 1150-1085 | 1150-1085 | Strong (IR), Medium (Raman) |
| Symmetric C-O-C Stretch | ~1050 | ~1050 | Weak (IR), Strong (Raman) | |
| Alkane (Cyclohexane & Pentyl) | C-H Stretch | 2960-2850 | 2960-2850 | Strong (IR), Strong (Raman) |
| CH₂ Bend (Scissoring) | 1480-1440 | 1480-1440 | Medium (IR), Medium (Raman) | |
| C-C Stretch | 1200-800 | 1200-800 | Weak (IR), Strong (Raman) | |
| C-N Stretch | 1250-1020 | 1250-1020 | Medium (IR), Medium (Raman) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool in chemical analysis for separating the components of a mixture and assessing the purity of a compound. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical roles.
HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. youtube.comacs.org It is particularly well-suited for non-volatile or thermally sensitive compounds. For purity assessment of this compound, a reversed-phase HPLC method is typically employed. acs.org
In a reversed-phase setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. Due to the presence of the polar primary amine, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an amine-modifying additive such as triethylamine (B128534) or a pH buffer, would be effective. The additive helps to prevent peak tailing by masking residual silanol (B1196071) groups on the stationary phase that can interact with the basic amine. Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).
Table 2: Hypothetical HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 minutes |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identifying and quantifying volatile compounds. youtube.com For this compound, GC-MS analysis provides not only a measure of purity but also crucial structural information through its characteristic fragmentation pattern upon electron ionization (EI).
The molecule is expected to be sufficiently volatile for GC analysis, possibly after derivatization of the primary amine to improve its chromatographic properties. Upon entering the mass spectrometer, the molecule will be ionized and fragmented. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways would include alpha-cleavage adjacent to the amine and the ether oxygen, as well as cleavage of the C-O bond. whitman.edulibretexts.org
The molecular ion peak ([M]⁺) may be observed, though it could be weak. The base peak is likely to result from a stable fragment. Alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway for amines, which would lead to the formation of a stable iminium ion. libretexts.org Cleavage of the C-O ether bond would generate fragments corresponding to the cyclohexyl cation or the aminopentyl radical and vice-versa. whitman.edu
Table 3: Predicted GC-MS Fragmentation Pattern for this compound (Molecular Weight: 185.32 g/mol )
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 185 | [C₁₁H₂₃NO]⁺ | Molecular Ion (M⁺) |
| 156 | [C₁₁H₂₂N]⁺ | Loss of ethyl radical from the pentyl chain |
| 100 | [C₅H₁₂N]⁺ | Cleavage of the C-O bond (aminopentyl fragment) |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage at the C-C bond next to the amine |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation from C-O bond cleavage |
| 56 | [C₄H₈]⁺ | Loss of ethene from the cyclohexyl ring after fragmentation sigmaaldrich.com |
| 30 | [CH₄N]⁺ | Alpha-cleavage at the C-C bond next to the amine |
Advanced Diffraction Techniques (e.g., X-ray Crystallography)
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its crystalline state. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice.
For this compound, X-ray crystallography would provide definitive information on:
The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).
The precise bond angles and lengths of the ether linkage and the aminopentyl chain.
The intermolecular interactions, such as hydrogen bonding involving the primary amine, which dictate the crystal packing.
This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules, which is fundamental in fields such as medicinal chemistry and materials science.
Theoretical and Computational Studies of 5 Aminopentyl Oxy Cyclohexane
Quantum Chemical Calculations
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide fundamental insights into the electronic properties and energetics of a molecule. For a molecule like [(5-Aminopentyl)oxy]cyclohexane, methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), would be employed. researchgate.net
An electronic structure analysis would reveal the distribution of electrons within the molecule, which is crucial for understanding its stability, reactivity, and intermolecular interactions. Key aspects of this analysis would include:
Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. For this compound, the HOMO is expected to be localized primarily on the lone pairs of the nitrogen and oxygen atoms, while the LUMO would be distributed across the sigma anti-bonding orbitals.
Electron Density and Charge Distribution: Mapping the electron density surface would show regions of high and low electron concentration. A Natural Bond Orbital (NBO) analysis could be used to calculate the partial atomic charges on each atom. researchgate.net It is anticipated that the nitrogen and oxygen atoms would carry significant negative partial charges, making them sites for electrophilic attack or hydrogen bonding. The hydrogen atom of the amino group would, in turn, be electropositive.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface. For this compound, this map would highlight the electronegative regions around the amino and ether groups as likely sites for interaction with electrophiles or hydrogen bond donors.
Table 1: Hypothetical NBO Charges for this compound (Note: This table is illustrative and represents expected values based on principles of organic chemistry. Actual values would require specific DFT calculations.)
| Atom/Group | Expected Partial Charge (a.u.) |
| Amino Nitrogen (N) | -0.9 to -1.2 |
| Ether Oxygen (O) | -0.6 to -0.8 |
| Cyclohexane (B81311) Carbons | -0.2 to +0.1 |
| Amino Hydrogens (H) | +0.3 to +0.5 |
The non-rigid structure of this compound, particularly the cyclohexane ring and the pentoxy chain, means it can exist in multiple conformations.
The cyclohexane ring itself is known to have a low-energy chair conformation and a higher-energy twist-boat conformation. researchgate.net The substituent, the (5-aminopentyl)oxy group, can be attached in either an axial or equatorial position on the chair conformer.
Axial vs. Equatorial Preference: Computational studies on simpler cyclohexylamine (B46788) derivatives have shown a strong preference for the equatorial conformer, with populations often exceeding 80-90%. researchgate.net This preference is driven by the minimization of steric strain, specifically the unfavorable 1,3-diaxial interactions that occur when a bulky substituent is in the axial position. For this compound, the bulky (5-aminopentyl)oxy group would be expected to have a very strong energetic preference for the equatorial position.
Pentyl Chain Conformations: The flexible five-carbon chain introduces additional conformational complexity. Rotations around the C-C and C-O single bonds would lead to numerous local energy minima. A full potential energy surface scan would be necessary to identify the most stable arrangement of this chain, which would likely be an extended, anti-periplanar conformation to minimize steric clashes.
Table 2: Illustrative Relative Energies of Key Conformers (Note: These values are hypothetical, based on typical energy differences found in substituted cyclohexanes. researchgate.net Actual values would be determined via optimization at a high level of theory.)
| Conformer | Relative Gibbs Free Energy (kcal/mol) | Expected Population at 298 K (%) |
| Equatorial-Chair (extended chain) | 0.00 | >99 |
| Axial-Chair (extended chain) | ~2.5 - 4.0 | <1 |
| Twist-Boat | ~5.5 - 7.0 | <<<1 |
Molecular Dynamics Simulations
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. MD simulations would model the atomic motions of one or more this compound molecules over time, providing a dynamic picture of its behavior in a condensed phase (e.g., in a solvent like water).
An MD simulation would allow for the exploration of the vast conformational space of the molecule.
Ring Inversion: Simulations could capture the dynamic process of cyclohexane ring-flipping from one chair conformation to another (via the twist-boat intermediate), although this would be a rare event given the high energy barrier, especially with a bulky substituent.
Side Chain Flexibility: The primary focus of MD would be the dynamics of the flexible (5-aminopentyl)oxy side chain. The simulation would show how this chain folds, rotates, and explores different spatial arrangements over time, which is critical for understanding how it might interact with other molecules or surfaces.
MD simulations are particularly powerful for studying how molecules interact with each other. A simulation of this compound in an aqueous solution would reveal:
Hydrogen Bonding: The primary amino group (-NH2) and the ether oxygen are both capable of forming hydrogen bonds. The amino group can act as both a hydrogen bond donor (with its H atoms) and acceptor (with its N lone pair), while the ether oxygen acts as a hydrogen bond acceptor. MD simulations would quantify the average number of hydrogen bonds formed with surrounding water molecules, their lifetimes, and their geometries.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry can be used to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants to products. For this compound, one could investigate reactions such as:
Protonation/Deprotonation: The basicity of the amino group could be studied by modeling its reaction with an acid (e.g., H3O+). Quantum chemical calculations could determine the proton affinity and find the structure of the resulting ammonium (B1175870) cation.
Nucleophilic Substitution: The amino group is a nucleophile. One could model its reaction with an electrophile (e.g., an alkyl halide) to predict the activation energy barrier for N-alkylation. This involves locating the transition state structure for the reaction and calculating its energy relative to the reactants. The geometry of the transition state would provide insight into the stereochemical outcome of the reaction.
A transition state search algorithm (e.g., Berny optimization) would be used to find the first-order saddle point on the potential energy surface corresponding to the reaction barrier. Analysis of the vibrational frequencies at this point (which should have exactly one imaginary frequency) would confirm it as a true transition state and reveal the atomic motions involved in crossing the barrier.
Derivatization and Chemical Modification Strategies of 5 Aminopentyl Oxy Cyclohexane
Synthetic Routes to Amine Derivatives
The primary amine group of [(5-Aminopentyl)oxy]cyclohexane is a nucleophilic center that readily participates in a variety of reactions to form a range of derivatives.
Amide Formation: One of the most common derivatizations of primary amines is their conversion to amides. This can be achieved by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids using a coupling agent. The reaction with acyl chlorides is typically performed in the presence of a base to neutralize the HCl byproduct. commonorganicchemistry.comhud.ac.ukmasterorganicchemistry.com
Reaction with Acyl Chlorides: The reaction is generally rapid and can be carried out under mild conditions. commonorganicchemistry.com
Reaction with Acid Anhydrides: This method also proceeds efficiently, yielding the amide and a carboxylic acid as a byproduct.
Reaction with Carboxylic Acids: The direct condensation of carboxylic acids with amines requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. organic-chemistry.orgacs.org Boron-based reagents have also been shown to be effective for direct amidation. acs.org
| Reagent | Conditions | Product |
| Acyl Chloride (R-COCl) | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine) | N-{(5-(cyclohexyloxy)pentyl)}alkanamide |
| Acid Anhydride ((RCO)₂O) | Aprotic solvent, optional catalyst | N-{(5-(cyclohexyloxy)pentyl)}alkanamide |
| Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC, EDC), aprotic solvent | N-{(5-(cyclohexyloxy)pentyl)}alkanamide |
Urea (B33335) Formation: Substituted ureas can be synthesized from this compound by reaction with isocyanates or by controlled reaction with phosgene (B1210022) or its safer equivalents, followed by reaction with another amine. wikipedia.orgrsc.org A practical method involves the nucleophilic addition of the amine to an isocyanate. rsc.org Another approach is the reaction with potassium isocyanate in water. rsc.orgrsc.org
| Reagent | Conditions | Product |
| Isocyanate (R-NCO) | Aprotic solvent | N-Alkyl-N'-{(5-(cyclohexyloxy)pentyl)}urea |
| Potassium Isocyanate (KOCN) | Water, mild conditions | N-{(5-(cyclohexyloxy)pentyl)}urea |
The primary amine of this compound can be exhaustively alkylated to form a quaternary ammonium (B1175870) salt. quora.comwikipedia.org This is typically achieved by reacting the amine with an excess of an alkyl halide, such as methyl iodide. quora.comlibretexts.org The reaction proceeds through sequential alkylation, forming secondary, tertiary, and finally the quaternary ammonium salt. quora.comlibretexts.org This transformation imparts a permanent positive charge to the nitrogen atom. wikipedia.org
| Reagent | Conditions | Product |
| Alkyl Halide (e.g., CH₃I) | Excess reagent, often with a base to scavenge protons in initial steps | N,N,N-Trialkyl-5-(cyclohexyloxy)pentan-1-aminium halide |
Imine Formation: Primary amines react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglumenlearning.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. chemistrysteps.comyoutube.com The reaction is reversible and can be driven to completion by removing water from the reaction mixture. chemistrysteps.com
Enamine Formation: While primary amines form imines, secondary amines react with aldehydes and ketones to yield enamines. libretexts.orglibretexts.orgmakingmolecules.com Therefore, to form an enamine from this compound, it would first need to be converted to a secondary amine. The subsequent reaction with a carbonyl compound would then lead to the formation of an enamine. makingmolecules.comwikipedia.org
| Reactant | Conditions | Product Type |
| Aldehyde (R-CHO) | Mildly acidic (pH 4-5), removal of water | Imine |
| Ketone (R₂C=O) | Mildly acidic (pH 4-5), removal of water | Imine |
Modification of the Cyclohexyl Ring Moiety
The cyclohexyl ether moiety is generally stable, but the ether linkage can be cleaved under harsh acidic conditions. libretexts.orgopenstax.orgmasterorganicchemistry.com This cleavage would result in cyclohexanol (B46403) and the corresponding 5-amino-1-pentanol (B144490) derivative. More targeted modifications of the cyclohexyl ring itself, without cleaving the ether bond, are challenging due to the unactivated C-H bonds of the cyclohexane (B81311) ring. researchgate.netresearchgate.net However, advances in C-H functionalization catalysis could potentially allow for the introduction of functional groups directly onto the cyclohexyl ring. researchgate.netnih.gov Such reactions often require specialized catalysts and directing groups. nih.gov
| Reaction | Reagents | Potential Products |
| Ether Cleavage | Strong acid (e.g., HBr, HI) | Cyclohexanol and 5-aminopentan-1-ol |
| C-H Functionalization | Metal catalyst (e.g., Mn, Pd), oxidant | Functionalized this compound (e.g., hydroxylated, halogenated) |
Polymerization Initiators or Monomers
The primary amine group of this compound can act as an initiator for certain types of polymerization. For instance, primary amines can initiate the ring-opening polymerization of N-carboxyanhydrides (NCAs) to produce polypeptides. rsc.org They can also act as co-initiators in the ring-opening polymerization of cyclic esters like ε-caprolactone. vot.pl
Furthermore, by introducing a polymerizable group (e.g., a vinyl or acryloyl group) onto the molecule, for example by acylation of the amine with acryloyl chloride, this compound can be converted into a monomer. This monomer can then be polymerized to create polymers with pendant [(alkoxy)cyclohexane] side chains. taylorandfrancis.comlibretexts.org These pendant groups can influence the physical properties of the resulting polymer, such as its glass transition temperature and mechanical properties. taylorandfrancis.comwikipedia.org
| Application | Method | Resulting Polymer Structure |
| Initiator | Ring-opening polymerization of NCAs or cyclic esters | Polymer chain with a terminal this compound group |
| Monomer | 1. Acylation with a polymerizable group (e.g., acryloyl chloride) 2. Polymerization | Polymer backbone with pendant N-substituted [(5-(cyclohexyloxy)pentyl)] groups |
Formation of Conjugates for Non-Medical Research
The primary amine of this compound serves as a convenient handle for conjugation to other molecules for various research purposes. This can include attachment to fluorescent dyes, biotin, or other reporter molecules. The same amide and urea formation chemistries described in section 6.1.1 are commonly employed for this purpose. For instance, reacting the amine with an activated ester of a fluorescent dye would covalently link the dye to the molecule. This strategy is widely used to create probes for studying molecular interactions and localization in non-medical research contexts. The conjugation of molecules to primary amines is a well-established technique. nih.gov
| Conjugate Type | Coupling Chemistry | Application |
| Fluorescent Dye Conjugate | Amidation (e.g., with NHS-ester of dye) | Molecular probes for imaging |
| Biotin Conjugate | Amidation (e.g., with NHS-biotin) | Probes for affinity-based studies |
| Solid Support Conjugate | Various amine-reactive chemistries | Immobilization for affinity chromatography or solid-phase synthesis |
Applications in Advanced Materials Science and Non Medical Research
Role in Polymer Chemistry and Functional Materials
The dual functionality of [(5-Aminopentyl)oxy]cyclohexane makes it a valuable component in polymer chemistry, where it can be incorporated to tailor the properties of polymeric materials for specific applications.
The primary amine group of this compound allows it to act as a monomer in polymerization reactions. It can readily participate in step-growth polymerization with monomers containing carboxylic acids, acyl chlorides, or isocyanates to form polyamides and polyureas. The incorporation of the cyclohexyloxy moiety into the polymer backbone can significantly influence the material's properties, such as increasing its thermal stability, enhancing its solubility in organic solvents, and modifying its mechanical characteristics.
While direct research specifically detailing its use as a cross-linking agent is limited, its structure is theoretically suitable for this purpose. In polymer systems with reactive sites, the amine group could form covalent bonds, creating cross-links between polymer chains. This cross-linking would transform a linear polymer into a three-dimensional network, thereby improving its rigidity, strength, and resistance to solvents and heat.
The amine functionality of this compound is key to its application in the surface modification of materials. It can be grafted onto surfaces that have been pre-functionalized with groups reactive towards amines, such as carboxyl or epoxy groups. This process changes the surface chemistry of the material, introducing the hydrophobic cyclohexyloxy groups. Such modifications can be used to alter surface properties like wettability, adhesion, and biocompatibility. For instance, modifying a hydrophilic surface with this compound would render it more hydrophobic.
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The specific structural features of this compound make it an interesting candidate for the construction of supramolecular assemblies.
The amine group of this compound can be protonated to form an ammonium (B1175870) cation, which can then participate in host-guest interactions. This cationic group can be bound within the cavity of macrocyclic hosts, such as crown ethers or cyclodextrins, through a combination of hydrogen bonding and ion-dipole interactions. The cyclohexyl group, being bulky and hydrophobic, can also play a role in the binding process, potentially interacting with hydrophobic regions of the host molecule. These types of interactions are fundamental to the development of molecular sensors and drug delivery systems.
Self-assembly is the spontaneous organization of molecules into ordered structures. This compound possesses the potential to engage in self-assembly through various non-covalent interactions. The amine group can form hydrogen bonds, while the aliphatic chain and cyclohexyl ring can engage in van der Waals interactions. In appropriate solvents, these interactions could lead to the formation of organized structures like micelles or vesicles, where the hydrophilic amine heads are exposed to the solvent and the hydrophobic tails are sequestered in the core.
Catalysis and Ligand Design
In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. The amine group in this compound can act as a coordination site for metal ions.
Limited Research Data Available for this compound
The compound, also identified by its CAS Number 1251232-70-8 and alternative name 5-(Cyclohexyloxy)pentan-1-amine, appears primarily in the catalogs of chemical suppliers. This indicates that it is available for procurement by research institutions and commercial entities, but published studies detailing its use and properties are scarce.
This lack of information prevents the creation of a detailed article covering the specific topics requested, as any attempt to do so would involve speculation based on the properties of structurally related but distinct compounds, such as other cyclohexylamine (B46788) derivatives. Such an approach would not adhere to the required focus on this compound.
While general classes of compounds like cyclohexylamine derivatives have found applications as intermediates in the synthesis of pharmaceuticals and other organic compounds, no specific research has been identified that details the role of this compound in these or any other applications.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the applications of this compound in advanced materials science or as a chemical probe in chemical biology research based on the currently available information. Further research and publication in peer-reviewed journals would be necessary to elaborate on the specific uses of this compound.
Future Research Directions and Challenges
Development of Novel Synthetic Pathways
The synthesis of [(5-Aminopentyl)oxy]cyclohexane is foundational to any further investigation. While classical methods can be envisioned, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.
A primary and logical approach to the synthesis of this compound would be a modification of the Williamson ether synthesis. This could involve the reaction of cyclohexanol (B46403) with a 5-halopentylamine or, more likely, a protected 5-halopentylamine followed by deprotection. A more direct, albeit potentially less selective, route could involve the reaction of cyclohexyl bromide with 5-aminopentan-1-ol.
Future synthetic explorations could focus on greener and more atom-economical methods. For instance, catalytic C-O bond formation reactions, potentially using transition metal catalysts, could offer a more direct and efficient route from cyclohexene (B86901) and 5-aminopentan-1-ol. Another innovative approach could involve the ring-opening of a cyclic ether with a suitable aminocyclohexane derivative.
Furthermore, the development of stereoselective syntheses to control the stereochemistry of the cyclohexane (B81311) ring would be a significant advancement, opening doors to the investigation of stereoisomer-specific properties and applications.
| Potential Synthetic Route | Reactants | Key Reaction Type | Potential Advantages | Challenges |
| Modified Williamson Ether Synthesis | Cyclohexanol and a protected 5-halopentylamine | Nucleophilic Substitution | Well-established, reliable | Requires protection/deprotection steps, potential for side reactions |
| Catalytic Etherification | Cyclohexene and 5-aminopentan-1-ol | Transition-metal catalyzed addition | High atom economy, potentially milder conditions | Catalyst development and optimization required |
| Ring-Opening of Cyclic Ethers | A suitable cyclic ether and an aminocyclohexane derivative | Nucleophilic ring-opening | Access to diverse analogs | Regioselectivity and stereoselectivity control |
Exploration of New Chemical Reactivity
The presence of both a primary amino group and an ether linkage within the same molecule offers a rich playground for exploring novel chemical reactivity. Future research will likely delve into the selective transformation of one functional group in the presence of the other and the potential for intramolecular reactions.
The primary amine serves as a versatile handle for a wide array of chemical transformations. Future studies could explore its reactivity in detail, including:
Acylation and Sulfonylation: Forming a variety of amides and sulfonamides to explore their chemical and biological properties.
Reaction with Aldehydes and Ketones: Formation of Schiff bases, which can be further reduced to secondary amines or used in other transformations. libretexts.org
Diazotization: Reaction with nitrous acid to form a diazonium salt, which could be a precursor for a variety of other functional groups, although this reaction with primary amines can be complex. libretexts.org
The ether linkage, while generally stable, can be cleaved under acidic conditions, typically with strong hydrohalic acids like HBr or HI. youtube.comyoutube.com Future research could investigate the selective cleavage of this ether bond in the presence of other functionalities. Moreover, the exploration of novel catalytic methods for ether cleavage under milder conditions would be a significant contribution.
A particularly interesting area for future research is the potential for intramolecular reactions between the amino group and the ether or cyclohexane moiety, possibly leading to the formation of novel heterocyclic structures.
Advanced Characterization Methodologies
A thorough understanding of the structure and properties of this compound and its derivatives will require the application of advanced characterization techniques. While standard techniques like NMR and IR spectroscopy and mass spectrometry will be essential for routine characterization, more advanced methods will be needed to probe finer structural and dynamic details.
Future research should employ techniques such as:
Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be crucial for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction would provide definitive proof of the three-dimensional structure, including the stereochemistry of the cyclohexane ring.
Advanced Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, providing insights into its structure and bonding.
Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. Future research in this area will likely focus on several key aspects:
Conformational Analysis: The flexibility of the pentyl chain and the cyclohexane ring means that the molecule can adopt a multitude of conformations. Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to identify the most stable conformations and understand the energetic barriers between them.
Prediction of Physicochemical Properties: Computational models can be used to predict a range of properties, including solubility, lipophilicity (LogP), and pKa of the amino group. All-atom molecular dynamics simulations could be particularly useful for predicting properties like water-cyclohexane distribution coefficients. nih.gov
Reaction Modeling: Computational studies can be employed to investigate the mechanisms of potential reactions, predict their feasibility, and guide the design of new synthetic pathways. For instance, modeling the transition states of intramolecular cyclization reactions could reveal the likelihood of forming specific heterocyclic products. ReaxFF molecular dynamics simulations could also be employed to study complex reaction processes like pyrolysis. mdpi.com
| Computational Method | Application | Predicted Properties/Insights |
| Molecular Mechanics (MM) | Conformational analysis | Low-energy conformations, steric interactions |
| Density Functional Theory (DFT) | Electronic structure calculations | Spectroscopic properties (NMR, IR), reaction energies, pKa |
| Molecular Dynamics (MD) | Simulation of molecular motion | Solvation properties, conformational dynamics, transport properties nih.gov |
| ReaxFF MD | Simulation of reactive events | Pyrolysis mechanisms, reaction pathways at high temperatures mdpi.com |
Integration into Emerging Technologies
The bifunctional nature of this compound makes it an attractive building block for a variety of emerging technologies. Future research should explore its potential integration into:
Materials Science: The primary amine can act as a curing agent for epoxy resins or as a monomer in the synthesis of novel polyamides or polyimides. The cyclohexyl group can impart desirable properties such as thermal stability and hydrophobicity to these polymers. The presence of a flexible ether linkage could also influence the mechanical properties of the resulting materials. Cyclohexane derivatives are of interest in materials science due to their diverse range of potential applications. ontosight.ai
Pharmaceutical and Agrochemical Discovery: The molecule could serve as a scaffold for the synthesis of new biologically active compounds. The amino group can be readily modified to introduce various pharmacophores, while the cyclohexyl ether moiety can influence the compound's lipophilicity and metabolic stability.
Supramolecular Chemistry: The ability of the amino group to form hydrogen bonds and the potential for the ether oxygen to coordinate with metal ions make this compound an interesting candidate for the construction of self-assembling systems and novel host-guest complexes.
Nanotechnology: The amine functionality provides a convenient anchor point for attaching the molecule to the surface of nanoparticles, allowing for their functionalization and modification of their surface properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing [(5-Aminopentyl)oxy]cyclohexane in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, reacting 5-aminopentanol with a cyclohexane derivative (e.g., bromocyclohexane) under basic conditions (e.g., NaH or K₂CO₃) facilitates ether bond formation. Alternatively, cyclohexanol derivatives can be functionalized with a pre-synthesized 5-aminopentyl group using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents .
- Key Considerations : Optimize reaction temperature (60–100°C), solvent polarity (e.g., DMF, THF), and stoichiometry to minimize side reactions (e.g., over-alkylation).
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the cyclohexane ring protons (δ 1.0–2.5 ppm) and the 5-aminopentyloxy chain (δ 2.6–3.5 ppm for CH₂O, δ 1.5–1.8 ppm for CH₂NH₂). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- IR Spectroscopy : Confirm the ether linkage (C-O-C stretch at ~1100 cm⁻¹) and primary amine (N-H stretches at 3300–3500 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula.
Q. What purification strategies are recommended for isolating this compound?
- Methodological Answer : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) to separate the product from unreacted amines or cyclohexane precursors. Monitor purity via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .
Advanced Research Questions
Q. How does the 5-aminopentyloxy substituent influence the conformational dynamics of the cyclohexane ring?
- Methodological Answer : Perform ab initio molecular orbital calculations (e.g., DFT at B3LYP/6-311+G(d,p)) to analyze chair, boat, and twist-boat conformers. The bulky 5-aminopentyloxy group introduces steric strain, favoring equatorial positioning to minimize 1,3-diaxial interactions. Compare computational results with experimental NMR coupling constants (e.g., J-values for axial vs. equatorial protons) .
Q. What experimental design approaches optimize the synthesis yield of this compound?
- Methodological Answer : Apply Design of Experiments (DOE) frameworks like Plackett-Burman screening to identify critical factors (e.g., solvent polarity, catalyst loading). Follow with a Box-Behnken design to model interactions between variables (temperature, reaction time) and maximize yield. Validate predictions via confirmatory runs .
Q. How do advanced oxidation processes (AOPs) affect the stability of this compound?
- Methodological Answer : Investigate using nanostructured metal oxide catalysts (e.g., TiO₂, Fe₃O₄) under UV light or electrochemical conditions. Monitor degradation via HPLC-MS to identify intermediates (e.g., hydroxylated or fragmented products). Kinetic studies (Arrhenius plots) reveal activation energies, while radical scavengers (e.g., tert-butanol) clarify reaction mechanisms (•OH vs. O₂•− pathways) .
Q. How to resolve contradictions in kinetic data during this compound reactions?
- Methodological Answer : Use global sensitivity analysis in kinetic modeling (e.g., CHEMKIN) to identify rate-limiting steps. Cross-validate experimental data (e.g., ignition delay times, laminar flame speeds) with simulations. Address discrepancies by refining activation barriers or incorporating pressure-dependent rate rules .
Key Research Challenges
- Stereoelectronic Effects : The amine group’s electron-donating nature may alter cyclohexane ring reactivity in substitution or elimination reactions.
- Analytical Limitations : Overlapping NMR signals for axial/equatorial protons require advanced techniques (e.g., 2D NOESY) for resolution .
- Scale-Up Risks : Exothermic reactions during amine functionalization necessitate controlled conditions to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
